2,3-dihydro-5H-1,4-benzodioxepin-7-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-5H-1,4-benzodioxepin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with ethylene oxide to form 1,4-benzodioxepin, which is then subjected to amination to introduce the amine group at the 7-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis would generally follow similar routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-5H-1,4-benzodioxepin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxepin ring.
Reduction: Reduced forms with additional hydrogen atoms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dihydro-5H-1,4-benzodioxepin-7-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydro-5H-1,4-benzodioxepin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5H-1,4-benzodioxepin-5-one: A related compound with a ketone group instead of an amine.
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: Another similar compound with slight structural differences.
Uniqueness
2,3-Dihydro-5H-1,4-benzodioxepin-7-amine is unique due to its specific amine substitution at the 7-position, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where precise molecular interactions are studied .
Properties
IUPAC Name |
3,5-dihydro-2H-1,4-benzodioxepin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5H,3-4,6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPYABHZFAZDKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CO1)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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